1-[(E)-(9H-fluoren-9-ylidenehydrazinylidene)methyl]naphthalen-2-ol
Overview
Description
1-[(E)-(9H-fluoren-9-ylidenehydrazinylidene)methyl]naphthalen-2-ol is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
The synthesis of 1-[(E)-(9H-fluoren-9-ylidenehydrazinylidene)methyl]naphthalen-2-ol typically involves the condensation reaction between an aldehyde and a primary amine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
1-[(E)-(9H-fluoren-9-ylidenehydrazinylidene)methyl]naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Condensation: The compound can participate in condensation reactions with other aldehydes or ketones to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[(E)-(9H-fluoren-9-ylidenehydrazinylidene)methyl]naphthalen-2-ol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with interesting properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: The compound is used in the development of materials with nonlinear optical properties, which are important for applications in optoelectronics and photonics .
Mechanism of Action
The mechanism of action of 1-[(E)-(9H-fluoren-9-ylidenehydrazinylidene)methyl]naphthalen-2-ol involves its ability to form stable complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms. This interaction can influence various biological pathways and processes, making it useful in applications such as metal ion detection and therapeutic interventions .
Comparison with Similar Compounds
Similar compounds to 1-[(E)-(9H-fluoren-9-ylidenehydrazinylidene)methyl]naphthalen-2-ol include other Schiff bases derived from different aldehydes and amines. Examples include:
1-[(E)-(4-fluorophenylimino)methyl]naphthalen-2-ol: Known for its nonlinear optical properties.
1-[(E)-(4-methoxyphenylimino)methyl]naphthalen-2-ol: Used in optical limiting devices.
1-[(E)-(2,5-dichlorophenylimino)methyl]naphthalen-2-ol: Exhibits strong nonlinear optical properties and is used in laser protection gadgets.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications .
Properties
IUPAC Name |
1-[(E)-(fluoren-9-ylidenehydrazinylidene)methyl]naphthalen-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O/c27-23-14-13-16-7-1-2-8-17(16)22(23)15-25-26-24-20-11-5-3-9-18(20)19-10-4-6-12-21(19)24/h1-15,27H/b25-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBDOSQGFIXBCS-MFKUBSTISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NN=C3C4=CC=CC=C4C5=CC=CC=C53)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/N=C3C4=CC=CC=C4C5=CC=CC=C53)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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